![molecular formula C17H15FN4O2S B2565253 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-63-2](/img/structure/B2565253.png)
5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound notable for its potential applications in various scientific fields, particularly chemistry and pharmacology. This compound combines unique structural features that offer intriguing possibilities for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. Commonly, the synthesis begins with the preparation of a pyrimidine intermediate, followed by functionalization with an allylthio group and a 4-fluorophenyl substituent. Reaction conditions often include:
Heating under reflux
Use of catalysts such as Lewis acids
Solvents like dichloromethane or ethanol
Industrial Production Methods: : While detailed industrial methods can vary, they generally involve scaling up the lab-scale synthesis under optimized conditions. Industrial processes prioritize:
Efficiency and yield maximization
Cost-effective reagents
Safety protocols for handling potentially hazardous intermediates
Types of Reactions
Oxidation: : The compound can undergo oxidative processes, particularly at the allylthio moiety, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.
Substitution: : Nucleophilic substitution reactions can be performed on the fluorophenyl group, offering routes to modify the compound further.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for functionalizing the fluorophenyl group
Major Products Formed
Sulfoxides/Sulfones: : Products from oxidation of the allylthio group
Modified Pyrimidines: : Reduction products
Substituted Fluorophenyl Derivatives: : Products from nucleophilic substitution reactions
Applications De Recherche Scientifique
5-(Allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione finds applications across various fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potentially as a molecular probe in biochemical assays.
Medicine: : Research into its potential as an anti-inflammatory or anticancer agent.
Industry: : Use in materials science for developing new polymers or coatings.
Mécanisme D'action
The exact mechanism by which 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects is still under investigation. it is believed to interact with specific molecular targets such as:
Enzymes: : Inhibition of certain enzymes involved in disease pathways.
Receptors: : Binding to cellular receptors, influencing signaling pathways.
Comparaison Avec Des Composés Similaires
5-(Allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of functional groups. Similar compounds include:
5-(Allylthio)pyrimidine Derivatives: : Sharing the allylthio group but lacking the fluorophenyl and dimethyl substitutions.
4-Fluorophenyl-Pyrimidines: : Containing the fluorophenyl group but differing in other substituents.
Dimethyl-Pyrimidines: : Including dimethyl groups but lacking the allylthio or fluorophenyl components.
These similar compounds highlight the unique properties of this compound, which combines these distinct features into one molecule.
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-4-9-25-15-12-14(21(2)17(24)22(3)16(12)23)19-13(20-15)10-5-7-11(18)8-6-10/h4-8H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJPHMVJMENCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC=C)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
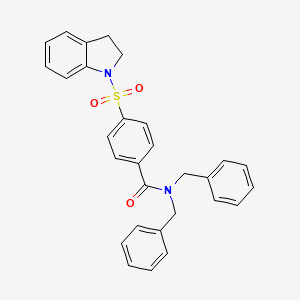
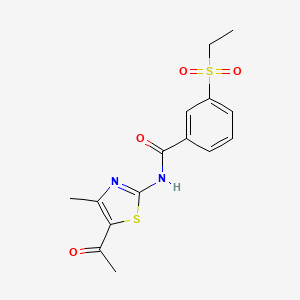
![1-methyl-4-(4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2565174.png)
![4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2565177.png)
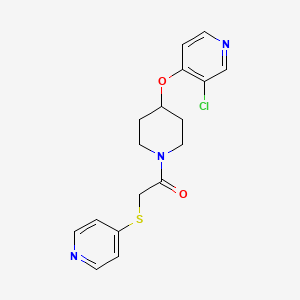
![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2565181.png)
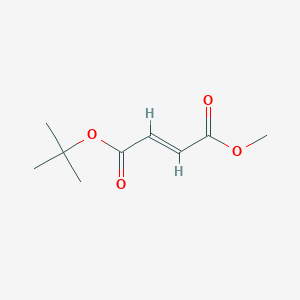
![14-phenyl-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2565185.png)
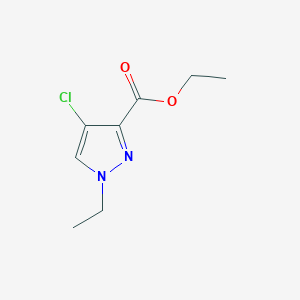
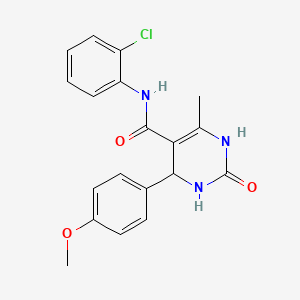
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2565189.png)
![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2565190.png)


